molecular formula C18H21N3O2 B2504034 2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(o-tolyl)acetamide CAS No. 1251629-72-7

2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B2504034
CAS No.: 1251629-72-7
M. Wt: 311.385
InChI Key: REXNJYRUZSCJFJ-UHFFFAOYSA-N
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Description

2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(o-tolyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with a methyl group and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(o-tolyl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Acetamide Moiety: The acetamide group is attached through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety or the quinazolinone core, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Pyridine, sodium hydroxide.

    Acylating Agents: Acetic anhydride, acetyl chloride.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, reduced forms of the compound, and oxidized products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methyl-4-oxo-4H-quinazolin-3-yl)-N-(o-tolyl)acetamide: Lacks the tetrahydro component.

    2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-phenylacetamide: Has a phenyl group instead of an o-tolyl group.

Uniqueness

2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(o-tolyl)acetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the o-tolyl group and the tetrahydroquinazolinone core distinguishes it from other similar compounds, potentially leading to different pharmacological profiles and applications.

Properties

IUPAC Name

2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-12-7-3-5-9-15(12)20-17(22)11-21-13(2)19-16-10-6-4-8-14(16)18(21)23/h3,5,7,9H,4,6,8,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXNJYRUZSCJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=NC3=C(C2=O)CCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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